molecular formula C10H19F2N B12077969 [(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine

[(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine

Cat. No.: B12077969
M. Wt: 191.26 g/mol
InChI Key: AEPKVGFBIBQHJO-UHFFFAOYSA-N
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Description

(4,4-Difluorocyclohexyl)methylamine is an organic compound with the molecular formula C({10})H({19})F(_{2})N It features a cyclohexyl ring substituted with two fluorine atoms and a methyl group, which is further connected to an amine group via a propan-2-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorocyclohexyl)methylamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

    Reductive Amination: The key step involves the reductive amination of 4,4-difluorocyclohexanone with isopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (4,4-Difluorocyclohexyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorocyclohexyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkoxy-substituted cyclohexyl derivatives.

Scientific Research Applications

(4,4-Difluorocyclohexyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential scaffold for drug development due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes.

Mechanism of Action

The mechanism of action of (4,4-Difluorocyclohexyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug design.

Comparison with Similar Compounds

(4,4-Difluorocyclohexyl)methylamine can be compared with other fluorinated amines, such as:

    (4-Fluorocyclohexyl)methylamine: Lacks one fluorine atom, which may affect its chemical reactivity and biological activity.

    (4,4-Difluorocyclohexyl)methylamine: Has a different alkyl group attached to the amine, potentially altering its properties.

    (4,4-Difluorocyclohexyl)methylamine: Similar structure but with an ethyl group, which may influence its pharmacokinetic profile.

The unique combination of the difluorocyclohexyl ring and the propan-2-yl amine group in (4,4-Difluorocyclohexyl)methylamine provides distinct advantages in terms of stability, reactivity, and potential biological activity.

Properties

Molecular Formula

C10H19F2N

Molecular Weight

191.26 g/mol

IUPAC Name

N-[(4,4-difluorocyclohexyl)methyl]propan-2-amine

InChI

InChI=1S/C10H19F2N/c1-8(2)13-7-9-3-5-10(11,12)6-4-9/h8-9,13H,3-7H2,1-2H3

InChI Key

AEPKVGFBIBQHJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1CCC(CC1)(F)F

Origin of Product

United States

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